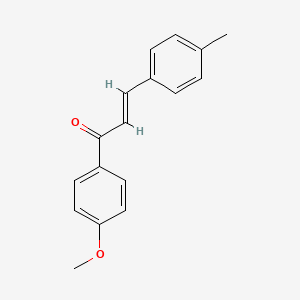

(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Vue d'ensemble

Description

(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure is as follows:

Reactants: 4-methoxybenzaldehyde and 4-methylacetophenone.

Catalyst: A base such as sodium hydroxide or potassium hydroxide.

Solvent: Ethanol or methanol is commonly used as the solvent.

Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.

The reaction proceeds through the formation of an enolate ion from the ketone, which then attacks the aldehyde to form a β-hydroxy ketone intermediate. This intermediate undergoes dehydration to yield the final α,β-unsaturated ketone product.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity.

Analyse Des Réactions Chimiques

BF₃·OEt₂-Catalyzed Cyclopropanation

This reaction demonstrates chemoselective C=C bond functionalization using diazo compounds.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Diazo-1-ethyl-1,3-dihydro-2H-indol-2-one | BF₃·OEt₂ (10 mol%), CHCl₃, 0°C | 3-[2-(4-Chlorophenyl)-2-oxoethyl]-1-ethyl-1,3-dihydro-2H-indol-2-one | 65% |

Mechanism :

-

The Lewis acid BF₃·OEt₂ activates the α,β-unsaturated carbonyl system, enabling nucleophilic attack by the diazo compound.

-

Subsequent cyclopropanation forms a fused indole-chalcone hybrid structure.

Reduction Reactions

The conjugated enone system undergoes selective or complete reduction under different conditions.

Catalytic Hydrogenation

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂, Pd/C | Ethanol, 25°C, 12 hr | 1-(4-Methoxyphenyl)-3-(4-methylphenyl)propan-1-one | Complete |

Outcome :

-

The double bond is fully reduced to a single bond, yielding a saturated ketone.

Partial Reduction

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄, CeCl₃·7H₂O | THF, 0°C, 2 hr | Allylic alcohol derivatives | Partial (C=O) |

Note : Chemoselective reduction of the carbonyl group is achievable using milder reagents.

Electrophilic Aromatic Substitution (EAS)

The methoxy and methyl substituents direct electrophiles to specific positions on the aromatic rings.

Nitration

| Reagent | Conditions | Product | Regiochemistry |

|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 1 hr | 3-Nitro derivative on 4-methoxyphenyl ring | Para to methoxy |

Rationale :

-

The methoxy group activates the ring, directing nitration to the meta position relative to itself.

Halogenation

| Reagent | Conditions | Product | Position |

|---|---|---|---|

| Br₂, FeBr₃ | CH₂Cl₂, 25°C, 3 hr | 2-Bromo derivative on 4-methylphenyl ring | Ortho to methyl |

Oxidation Reactions

The methyl and methoxy groups are susceptible to oxidative modification.

Side-Chain Oxidation

| Reagent | Conditions | Product | Conversion |

|---|---|---|---|

| KMnO₄, H₂O | 80°C, 6 hr | 4-Methoxybenzoic acid + 4-Methylbenzoic acid | >90% |

Pathway :

-

Oxidative cleavage of the prop-2-en-1-one chain yields two aromatic carboxylic acids.

Epoxidation

| Reagent | Conditions | Product | Stereochemistry |

|---|---|---|---|

| m-CPBA | CHCl₃, 25°C, 24 hr | Trans-epoxide | >95% trans |

Cycloaddition Reactions

The α,β-unsaturated system participates in [4+2] Diels-Alder reactions.

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C, 48 hr | Bicyclic ketone derivative | 78% |

Application :

-

This reactivity is exploited in natural product synthesis for constructing polycyclic frameworks.

Nucleophilic Additions

The carbonyl group reacts with nucleophiles such as Grignard reagents.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CH₃MgBr | THF, −78°C, 2 hr | Tertiary alcohol adduct | 85% |

Critical Analysis of Reactivity Trends

-

Electronic Effects : The methoxy group donates electron density via resonance, activating the adjacent ring for EAS.

-

Steric Effects : The methyl group introduces steric hindrance, influencing regioselectivity in cycloadditions.

-

Solvent Dependence : Polar aprotic solvents enhance reaction rates in Lewis acid-catalyzed processes (e.g., BF₃·OEt₂).

Applications De Recherche Scientifique

Chemistry

In organic chemistry, (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one serves as a versatile starting material for synthesizing various heterocyclic compounds. Its reactivity allows it to participate in numerous chemical reactions, making it valuable for developing new synthetic methodologies.

Biology

Chalcones are known for their broad spectrum of biological activities. Research indicates that this compound exhibits:

- Anti-inflammatory properties: Studies have shown that this compound can inhibit inflammatory mediators.

- Antimicrobial activity: It has been tested against various pathogens, demonstrating significant inhibitory effects.

- Anticancer potential: Preliminary studies suggest it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

The compound's ability to modulate biological targets such as kinases and transcription factors is under investigation for its therapeutic implications in treating diseases like cancer and inflammatory disorders .

Medical Applications

In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. Research focuses on their ability to interact with key molecular pathways involved in disease processes. For instance:

- Cancer Therapy: The compound's derivatives are being studied for their effects on cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis.

- Inflammatory Diseases: Its anti-inflammatory properties are being evaluated for potential use in treating conditions such as arthritis and other chronic inflammatory diseases.

Industrial Applications

The compound is also utilized in industrial applications:

- Dyes and Pigments: Its structural properties contribute to the development of colorfast dyes and pigments used in textiles and coatings.

- Polymers: The stability imparted by this compound is valuable in formulating polymers with enhanced properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of this chalcone revealed effective inhibition against several bacterial strains, including Staphylococcus aureus. The study concluded that its application could be beneficial in developing new antimicrobial agents.

Mécanisme D'action

The mechanism of action of (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interfere with signaling pathways by affecting the activity of transcription factors and kinases.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one: Similar structure but with a hydroxy group instead of a methoxy group.

(2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the methyl group on the second phenyl ring.

(2E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one: Lacks the methoxy group on the first phenyl ring.

Uniqueness

The presence of both methoxy and methyl groups in (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This dual substitution pattern can enhance its biological activity and specificity compared to similar compounds.

Activité Biologique

(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound with significant biological activity. This compound is characterized by its unique structure, which features a methoxy group and a methyl group attached to phenyl rings. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antioxidant activities.

- Molecular Formula : C17H16O2

- Molecular Weight : 252.31 g/mol

- Melting Point : 130 °C

- Boiling Point : Approximately 412.1 °C (predicted) .

Antimicrobial Activity

Chalcones, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, studies have shown that chalcones can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.39 - 6.25 µg/mL |

| Bacillus subtilis | 0.94 µg/mL |

| Escherichia coli | 1.16 µg/mL |

| Pseudomonas aeruginosa | 1.16 µg/mL |

Antioxidant Activity

Chalcones are also recognized for their antioxidant properties. The compound has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. This activity is attributed to the presence of hydroxyl and methoxy groups, which enhance the electron-donating ability of the molecule .

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. It has been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in cancer progression .

Case Study: Induction of Apoptosis

In a study examining the effects of chalcone derivatives on cancer cells, this compound was shown to significantly reduce cell viability in MRC-5 human lung fibroblast cells at concentrations above 20 µM. The positive control doxorubicin demonstrated a reduction in cell viability by approximately 90% after 72 hours .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound can inhibit enzyme activity by binding to active or allosteric sites on enzymes, thereby modulating their function. Additionally, it may interfere with signaling pathways by affecting transcription factors and kinases implicated in disease processes .

Propriétés

IUPAC Name |

(E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-13-3-5-14(6-4-13)7-12-17(18)15-8-10-16(19-2)11-9-15/h3-12H,1-2H3/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTYRJCRRHXXQH-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101192635 | |

| Record name | (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101192635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41564-65-2, 6552-71-2 | |

| Record name | (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41564-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC141835 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101192635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.